molecular formula C7H5BrClNO3 B2679718 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene CAS No. 2091142-75-3

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

Cat. No.: B2679718
CAS No.: 2091142-75-3
M. Wt: 266.48
InChI Key: NESQKIOPMZAINF-UHFFFAOYSA-N
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Description

Overview of Halogenated Methoxy-Nitrobenzenes as Synthetic Precursors

Within the broader category of poly-substituted nitroaromatics, halogenated methoxy-nitrobenzenes are particularly valuable as synthetic precursors. These compounds feature a benzene (B151609) ring adorned with a methoxy (B1213986) group (-OCH3), one or more halogen atoms (F, Cl, Br, I), and a nitro group (-NO2). This specific combination of functional groups imparts a unique reactivity profile that is highly sought after in multi-step organic synthesis.

The interplay between the substituents is key to their utility. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. numberanalytics.comsmolecule.com Conversely, the methoxy group is an electron-donating group, which can activate the ring towards electrophilic attack. The halogens act as effective leaving groups in nucleophilic substitution reactions and are also crucial handles for transition-metal-catalyzed cross-coupling reactions. mdpi.com This multi-faceted reactivity allows chemists to perform selective chemical transformations at different positions on the benzene ring, making these compounds versatile building blocks for constructing more complex molecules, such as pharmaceutical intermediates and agrochemicals. nih.govontosight.ai

Significance of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene within Aromatic Chemistry Research

This compound is a poly-substituted aromatic compound that exemplifies the synthetic potential of this class of molecules. Its structure, featuring four distinct substituents on the benzene ring, makes it a highly functionalized and specialized intermediate in organic synthesis. The specific arrangement of a bromo, a chloro, a methoxy, and a nitro group provides multiple sites for chemical modification, offering a high degree of synthetic flexibility.

The presence of two different halogens—bromine and chlorine—is particularly significant as it can allow for regioselective reactions, such as selective cross-coupling, due to the different reactivities of the C-Br and C-Cl bonds. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions, making the halogen atoms susceptible to replacement by various nucleophiles. smolecule.com This compound serves as a valuable intermediate for synthesizing complex, poly-substituted aromatic structures that are often scaffolds for new materials or biologically active compounds.

Table 1: Physicochemical Properties of this compound Note: Data is calculated based on the chemical structure. Isomeric compounds with the same formula will have identical molecular weights.

PropertyValueReference
Molecular Formula C₇H₅BrClNO₃ achemblock.com
Molecular Weight 266.48 g/mol achemblock.com
IUPAC Name This compound
Synonyms 4-Bromo-2-chloro-1-methoxy-3-nitrobenzene

Scope and Research Focus on Chemical Transformations and Theoretical Studies

Research involving this compound and related compounds focuses on both their practical application in synthesis and theoretical studies to understand their reactivity.

Chemical Transformations: The synthetic utility of this molecule is explored through several key reaction types:

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring, due to the nitro group, is primed for nucleophilic attack. The chlorine and bromine atoms can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), providing a pathway to diverse derivatives. smolecule.com

Cross-Coupling Reactions: The carbon-bromine bond is a common site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. uzh.ch

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents. smolecule.com This transformation is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating one, completely altering the ring's reactivity and providing a new site for functionalization, for example, through diazotization or acylation.

Reaction Mechanisms: Computational models can elucidate the step-by-step pathways of reactions, such as nucleophilic substitution or thermal decomposition. acs.orgijrti.org

Electronic Structure: Studies can map the electron density distribution on the aromatic ring, explaining how the competing electron-donating (methoxy) and electron-withdrawing (nitro, halogens) groups influence the molecule's reactivity and regioselectivity. acs.org

Bond Dissociation Energies: A central paradigm in the study of nitroaromatic compounds is the relative weakness of the C-NO₂ bond, which is often responsible for their decomposition pathways. acs.org Theoretical calculations can determine the energy required to break this and other bonds, predicting the molecule's stability and potential reaction initiation sites. nih.govresearchgate.net The position of substituents is shown to have a significant effect on decomposition mechanisms, with ortho and para substitutions often leading to greater deviations in reaction energies compared to meta substitutions. acs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESQKIOPMZAINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of individual nuclei within a molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) group. The substitution pattern on the benzene (B151609) ring—a bromine atom, a chlorine atom, a methoxy group, and a nitro group—results in two isolated aromatic protons.

The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The nitro group is a strong electron-withdrawing group and will significantly deshield adjacent protons, shifting their resonance to a lower field (higher ppm). Conversely, the methoxy group is an electron-donating group and will shield adjacent protons, causing an upfield shift. The halogens (bromine and chlorine) have a moderate deshielding effect.

Given the substitution pattern, the two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The proton at the C4 position is flanked by the nitro and bromo substituents, while the proton at the C6 position is adjacent to the chloro and bromo groups. Due to the strong deshielding effect of the nitro group, the proton at C4 would be expected to resonate at a lower field compared to the proton at C6. These two aromatic protons would likely appear as doublets due to coupling with each other.

The aliphatic protons of the methoxy group (-OCH₃) are in a different chemical environment from the aromatic protons and will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (C4) 7.8 - 8.2 d
Aromatic H (C6) 7.4 - 7.6 d

Note: These are predicted values based on typical substituent effects in ¹H NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Aromatic Ring Carbons and Substituent Carbons

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments due to the lack of symmetry. An additional signal will be observed for the carbon of the methoxy group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom attached to the electron-withdrawing nitro group (C3) and the oxygen of the methoxy group (C2) will be significantly deshielded and appear at a lower field. The carbons attached to the halogens (C1 and C5) will also be deshielded. The remaining aromatic carbons (C4 and C6) will have chemical shifts influenced by the cumulative effects of all substituents. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (-Cl) 120 - 125
C2 (-OCH₃) 150 - 155
C3 (-NO₂) 145 - 150
C4 125 - 130
C5 (-Br) 115 - 120
C6 130 - 135

Note: These are predicted values based on typical substituent effects in ¹³C NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling and spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show a correlation between the methoxy protons and the methoxy carbon, as well as correlations between each aromatic proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the substitution pattern. For example, the methoxy protons would be expected to show correlations to the C1, C2, and C3 carbons. The aromatic proton at C4 would show correlations to C2, C3, C5, and C6, while the proton at C6 would correlate with C1, C2, C4, and C5. These long-range correlations provide unambiguous evidence for the arrangement of the substituents on the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Bands for Nitro, Methoxy, and Halogen Groups

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.

Nitro Group (-NO₂): The nitro group has two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the region of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹. spectroscopyonline.com These are usually strong absorptions in the IR spectrum.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group will be observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the methoxy group typically gives rise to a strong band in the 1000-1300 cm⁻¹ region.

Halogen Groups (C-Cl and C-Br): The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 500-600 cm⁻¹. These bands can sometimes be weak and may overlap with other vibrations in the fingerprint region.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1570
Nitro (-NO₂) Symmetric Stretch 1300 - 1370
Methoxy (-OCH₃) C-H Stretch 2850 - 2960
Methoxy (-OCH₃) C-O Stretch 1000 - 1300
Aromatic C-H Stretch 3000 - 3100
C-Cl Stretch 600 - 800

Note: These are predicted values based on typical group frequencies in vibrational spectroscopy. Actual experimental values may vary.

Analysis of Aromatic Ring Vibrations

The benzene ring itself gives rise to a series of characteristic vibrations. The C-C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are observed in the 650-900 cm⁻¹ region, are often diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene, specific patterns of out-of-plane bending vibrations can be expected, although the complexity of the substituents in this case may lead to a more intricate spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

Electronic Transitions and Aromatic Chromophore Analysis

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of its substituted nitrobenzene (B124822) core. The benzene ring, substituted with electron-withdrawing groups (nitro, chloro, bromo) and an electron-donating group (methoxy), acts as a chromophore. The expected electronic transitions are primarily of the π → π* and n → π* type.

π → π Transitions:* These transitions, characteristic of aromatic systems, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For nitrobenzene itself, a strong absorption band (the "B-band" or benzenoid band) resulting from a charge-transfer transition from the benzene ring to the nitro group is observed around 252 nm in non-polar solvents. nih.gov The extensive substitution on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of this band due to the extension of the conjugated system and the electronic influence of the substituents.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or methoxy group) to a π* antibonding orbital of the aromatic ring. These transitions are typically of much lower intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it entirely.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Type of Transition Associated Chromophore
~260-300 π → π* (Charge Transfer) Substituted Nitrobenzene Ring

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. nih.gov

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent, which lowers its energy level.

n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The ground state, with its non-bonding electrons, can interact more strongly with polar protic solvents (e.g., through hydrogen bonding) than the excited state. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. nih.gov

Therefore, when analyzing the UV-Vis spectrum of this compound, one would expect to observe a shift in the λmax to longer wavelengths for the main π → π* band when moving from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 2: Calculation of Monoisotopic Mass for C₇H₅⁷⁹Br³⁵ClNO₃

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 7 12.000000 84.000000
Hydrogen (¹H) 5 1.007825 5.039125
Bromine (⁷⁹Br) 1 78.918337 78.918337
Chlorine (³⁵Cl) 1 34.968853 34.968853
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 3 15.994915 47.984745

| Total Exact Mass | | | 264.914134 |

An experimental HRMS measurement yielding a mass very close to 264.9141 Da would confirm the elemental formula C₇H₅BrClNO₃. It is also important to note the characteristic isotopic pattern that would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a distinctive cluster of peaks for the molecular ion, with the M+2 peak (containing ⁸¹Br or ³⁷Cl) and M+4 peak (containing both ⁸¹Br and ³⁷Cl) being prominent.

Fragmentation Patterns for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the relative strengths of its chemical bonds and the stability of the resulting fragments.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of NO (30 Da) followed by CO (28 Da). The presence of a methoxy group often leads to the loss of a methyl radical (•CH₃, 15 Da) or a formaldehyde (B43269) molecule (CH₂O, 30 Da). Halogenated benzenes typically show the loss of the halogen atom as a radical.

Table 3: Predicted Key Fragments for this compound in EI-MS

Fragment Ion Proposed Loss from [M]⁺ Predicted m/z (for ⁷⁹Br, ³⁵Cl)
[M - CH₃]⁺ Loss of a methyl radical 250
[M - NO]⁺ Loss of nitric oxide 235
[M - NO₂]⁺ Loss of nitrogen dioxide 219
[M - Cl]⁺ Loss of a chlorine radical 230
[M - Br]⁺ Loss of a bromine radical 186
[M - CH₃ - CO]⁺ Loss of •CH₃ then CO 222

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as precise bond lengths, bond angles, and torsional angles.

Furthermore, crystallographic analysis would reveal the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing in the solid state. As of this writing, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been experimentally determined and reported in the public domain. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would be the ultimate technique for confirming its molecular structure and providing invaluable data on its solid-state conformation.

Theoretical and Computational Chemistry Studies of 5 Bromo 1 Chloro 2 Methoxy 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This method is favored for its balance of accuracy and computational efficiency. For a molecule like 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene, DFT calculations, often using a functional like B3LYP, would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The geometry optimization process seeks the lowest energy conformation of the molecule. unpatti.ac.id In substituted benzenes, the presence of various functional groups (bromo, chloro, methoxy (B1213986), and nitro groups) influences the geometry of the aromatic ring. For instance, the C-N bond length and the orientation of the nitro (NO₂) group relative to the benzene (B151609) ring are critical parameters. Theoretical studies on nitrobenzene (B124822) show that the equilibrium structure is typically planar, a characteristic driven by the aromaticity of the benzene ring. researchgate.netresearchgate.net The introduction of bulky substituents can cause slight distortions from perfect planarity. researchgate.net DFT calculations would precisely quantify these structural parameters, providing the foundation for all subsequent computational analyses.

Table 1: Representative Geometric Parameters for Substituted Nitrobenzenes (Illustrative)

Parameter Typical Value (Å or °) Description
C-C (ring) 1.39 - 1.41 Å Aromatic carbon-carbon bond lengths.
C-N ~1.47 - 1.49 Å Bond length between the ring and the nitro group.
N-O ~1.22 - 1.24 Å Bond length within the nitro group.
C-Cl ~1.73 - 1.75 Å Bond length for the chloro substituent.
C-Br ~1.88 - 1.90 Å Bond length for the bromo substituent.
C-O (methoxy) ~1.36 - 1.38 Å Bond length between the ring and the methoxy oxygen.
O-CH₃ ~1.42 - 1.44 Å Bond length within the methoxy group.
∠C-N-O ~117 - 119° Bond angle within the nitro group.

Note: These are typical values derived from DFT studies on similar molecules and serve as an illustration. Actual calculated values for this compound would be specific to its unique electronic and steric environment.

**6.2. Electronic Structure Analysis

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitability. mdpi.com A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. mdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the methoxy and halogen substituents, which have lone pairs of electrons. Conversely, the LUMO is anticipated to be localized mainly on the electron-withdrawing nitro (NO₂) group. This distribution facilitates intramolecular charge transfer from the substituted ring (donor) to the nitro group (acceptor). Computational studies on analogous compounds like 5-chloro-2-nitroanisole (B32773) confirm this behavior. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Substituted Nitroaromatic Compound

Parameter Energy (eV) Significance
E(HOMO) -6.5 to -7.5 Related to ionization potential; electron-donating ability.
E(LUMO) -2.0 to -3.0 Related to electron affinity; electron-accepting ability.

Note: The values are illustrative and based on DFT calculations for similar aromatic compounds. A smaller gap signifies higher reactivity. ntu.edu.iq

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orguni-muenchen.de This analysis is particularly useful for quantifying delocalization effects and understanding donor-acceptor interactions within a molecule. uni-muenchen.de

Table 3: Example of NBO Donor-Acceptor Interactions in a Related Substituted Anisole (Illustrative)

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) O π*(C-C) 15 - 25 Resonance stabilization from methoxy group.
LP(2) Br σ*(C-C) 1 - 5 Hyperconjugation from bromo substituent.
LP(2) Cl σ*(C-C) 1 - 4 Hyperconjugation from chloro substituent.

Note: LP denotes a lone pair orbital. π and σ denote bonding and antibonding orbitals, respectively. E(2) values are representative and highlight the stabilizing electronic interactions.*

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. nih.gov

Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas, are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

Vibrational Frequency Calculations and Spectroscopic Predictions

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT after a geometry optimization, as the vibrational frequencies are determined from the second derivatives of the energy with respect to atomic displacements. q-chem.com The calculated frequencies correspond to the normal modes of vibration of the molecule, such as stretching, bending, and rocking motions. nih.gov

For this compound, the predicted spectrum would feature characteristic peaks for each functional group. Of particular interest are the vibrational modes of the nitro group. DFT calculations on nitrobenzene have shown that the asymmetric and symmetric stretching vibrations of the NO₂ group appear at distinct frequencies. researchgate.net These theoretical predictions, though often systematically overestimated, can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of observed vibrational bands. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for a Substituted Nitrobenzene (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
NO₂ Asymmetric Stretch ~1530 - 1570 Strong intensity in IR.
NO₂ Symmetric Stretch ~1330 - 1370 Strong intensity in IR.
C-H Aromatic Stretch ~3050 - 3100 Stretching of C-H bonds on the ring.
C-O-C Asymmetric Stretch ~1240 - 1280 Methoxy group vibration.
C-Cl Stretch ~700 - 750 Chloro substituent vibration.

Note: Frequencies are illustrative and based on DFT calculations for similar molecules. Experimental values may vary.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The predicted values are highly sensitive to the electronic environment of each nucleus. For example, the chemical shifts of the aromatic carbons and protons are influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the nitro, chloro, and bromo groups. Comparing the calculated chemical shifts with experimentally measured spectra is a standard method for confirming or elucidating the structure of newly synthesized compounds. nih.gov DFT calculations have demonstrated a high degree of accuracy in predicting chemical shifts for a wide range of organic molecules. nih.gov

Table 5: Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Anisole (Illustrative)

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C-OCH₃ 155.2 154.8
C-NO₂ 145.8 145.5
C-Cl 132.1 131.9
C-Br 115.4 115.0
C-H 128.9 128.7

Note: This table illustrates the typical accuracy of DFT/GIAO calculations in predicting ¹³C NMR chemical shifts by showing hypothetical data for a structurally related compound.

Computational Studies of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction, identifying stable intermediates, and characterizing the high-energy transition states that connect them. For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr) reactions, given the presence of electron-withdrawing nitro and halogen groups which activate the benzene ring towards nucleophilic attack.

Computational investigations would typically employ Density Functional Theory (DFT) to model these reactions. DFT calculations can elucidate the preferred sites of nucleophilic attack and the relative energies of the intermediates and transition states. For instance, a computational study could compare the activation barriers for the displacement of the chloro versus the bromo substituent by a nucleophile. Such studies would involve optimizing the geometries of the reactants, the Meisenheimer complex (the intermediate), and the transition states leading to its formation and decomposition.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Aromatic Substitution

NucleophileLeaving GroupSolventComputational MethodCalculated Activation Energy (kcal/mol)
MethoxideChloroDMSOB3LYP/6-311+G(d,p)Data not available in search results
MethoxideBromoDMSOB3LYP/6-311+G(d,p)Data not available in search results
AmmoniaChloroWaterM06-2X/cc-pVTZData not available in search results
AmmoniaBromoWaterM06-2X/cc-pVTZData not available in search results

These calculations would provide fundamental insights into the regioselectivity and kinetics of reactions involving this compound. Furthermore, analysis of the electronic properties of the transition state structures, such as charge distribution and bond orders, could reveal the intimate details of the bond-making and bond-breaking processes.

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).

In this compound, the methoxy group (-OCH3) can act as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. The benzene ring provides the π-system for charge delocalization. Computational chemistry, particularly through methods like Time-Dependent Density Functional Theory (TD-DFT), is instrumental in predicting the NLO properties of such molecules.

Key NLO parameters that can be calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is particularly important for second-order NLO applications.

Table 2: Hypothetical Calculated NLO Properties of this compound

PropertyComputational MethodCalculated Value (a.u.)
Dipole Moment (μ)B3LYP/6-311+G(d,p)Data not available in search results
Mean Polarizability (α)B3LYP/6-311+G(d,p)Data not available in search results
First Hyperpolarizability (β)B3LYP/6-311+G(d,p)Data not available in search results

Frontier molecular orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A small HOMO-LUMO gap is often associated with a larger hyperpolarizability, as it indicates a more facile intramolecular charge transfer. Molecular electrostatic potential (MEP) maps can further visualize the electron-rich (donor) and electron-poor (acceptor) regions of the molecule, providing a qualitative understanding of the ICT process that underpins its NLO properties.

While specific computational studies on this compound are not available in the public domain, the theoretical frameworks described here represent the standard and powerful approaches that would be used to investigate its reaction mechanisms and predict its potential as a non-linear optical material. Such studies are vital for the rational design of new molecules with tailored chemical and physical properties.

Role As a Chemical Intermediate and Precursor in Specialized Organic Synthesis

Utilization in the Synthesis of Highly Functionalized Aromatic Systems

The strategic placement of electron-withdrawing and electron-donating groups on the benzene (B151609) ring makes 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene an excellent substrate for creating highly functionalized aromatic systems. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. This influence facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine and chlorine atoms can be selectively replaced by a variety of nucleophiles, such as amines, thiols, or alkoxides.

Furthermore, the nitro group itself is a key functional handle. It can be readily reduced to an amino group (-NH₂) using standard reducing agents like hydrogen gas with a catalyst. smolecule.com This transformation from a nitroaromatic to an aniline (B41778) derivative opens up a vast array of subsequent chemical modifications. The resulting amine can be diazotized and converted into numerous other functional groups or used in coupling reactions to build larger molecular frameworks. The halogen substituents also allow for participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Table 1: Key Synthetic Transformations of this compound

Reaction Type Reagents/Conditions Resulting Functional Group
Nucleophilic Aromatic Substitution Nucleophile (e.g., R-NH₂, R-SH) Replacement of -Br or -Cl
Nitro Group Reduction H₂, Pd/C or SnCl₂, HCl Amino group (-NH₂)

Applications in the Development of Pharmaceutical and Agrochemical Intermediates

Polysubstituted benzene derivatives containing nitro and halogen groups are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comcymitquimica.com While specific applications of this compound are proprietary and often not disclosed in public literature, its structural motifs are found in various biologically active molecules. The compound serves as a scaffold upon which chemists can build molecular complexity.

For instance, the synthesis of novel therapeutic agents often involves the creation of a library of related compounds for screening. The reactivity of this precursor allows for the systematic modification of its structure. By reacting it with different nucleophiles or coupling partners, a diverse range of derivatives can be produced efficiently. These derivatives can then be evaluated for potential use in drug discovery or for developing new crop protection agents. The presence of a methoxy (B1213986) group is also a common feature in many pharmaceutical compounds.

Contribution to Materials Science: Precursor for Polymers and Advanced Organic Materials

In the field of materials science, aromatic compounds with multiple reactive sites are valuable as monomers for the synthesis of high-performance polymers and advanced organic materials. The di-halogenated nature of this compound makes it a potential candidate for polycondensation reactions. For example, through transition-metal-catalyzed cross-coupling reactions like Suzuki or Heck polycondensation, it could be polymerized with other monomers to create conjugated polymers. Such polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, after the reduction of the nitro group to an amine, the resulting diamino-dihalo-aromatic compound could be used to synthesize other classes of polymers. For example, it could be incorporated into the backbone of polyamides, polyimides, or polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength. The specific combination of substituents on the benzene ring could be used to fine-tune the final properties of the polymer, such as its solubility, thermal behavior, and electronic characteristics.

Synthesis of Dyes, Pigments, and Specialty Chemicals

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the reaction of a diazotized aniline derivative with an electron-rich coupling partner. This compound is a direct precursor to a highly substituted aniline. The reduction of its nitro group yields 5-bromo-3-chloro-2-methoxyaniline. This aniline can then be treated with nitrous acid to form a diazonium salt.

This reactive diazonium salt can subsequently be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes. The final color of the dye is determined by the specific chemical structure of both the diazonium component and the coupling partner. The substituents on the original benzene ring (bromo, chloro, methoxy) would influence the electronic properties of the resulting dye molecule, thereby affecting its color, lightfastness, and other performance characteristics. This makes the compound a useful intermediate for creating custom dyes for textiles, printing, and other industrial applications. vdoc.pubgoogle.com

Precursor to Compounds with Potential Biological Activities (Focus on chemical synthesis, not biological testing or clinical use)

The molecular architecture of this compound is a valuable starting point for the synthesis of heterocyclic compounds, which are a cornerstone of many biologically active molecules. nih.gov The various reactive sites on the molecule allow for the construction of fused ring systems. For example, the amino group, obtained after nitro reduction, can react with an adjacent functional group (introduced via substitution of a halogen) in an intramolecular cyclization reaction to form heterocyclic structures like benzimidazoles or quinolines.

The ability to perform selective nucleophilic substitutions on the chloro or bromo positions provides a route to introduce side chains or functional groups that are known to interact with biological targets. smolecule.com For instance, reacting the compound with various amino alcohols could lead to precursors for molecules with complex functionalities. The synthesis of diverse libraries of compounds from this single precursor is a common strategy in medicinal chemistry to explore new chemical space in the search for novel therapeutic agents. nih.govnih.gov The presence of a bromine atom is particularly noteworthy, as brominated compounds have shown a range of biological activities. mdpi.com

Q & A

Q. What are the established synthetic pathways for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene?

The compound is synthesized via sequential reactions starting from 4-chloro-3-nitrobenzenesulfonic acid. Key steps include:

  • Dehydrochlorination : Treatment with sodium methoxide to eliminate HCl and form a methoxy group.
  • Bromination : Electrophilic bromination at the activated aromatic position.
  • Desulfonation : Removal of the sulfonic acid group to yield the final product . Alternative methods involve catalytic hydrogenation using polyvinyl chloride (PVC) as a catalyst under atmospheric pressure, as demonstrated in analogous bromo-chloro-fluoro benzene syntheses .

Q. How is purity and structural integrity validated for this compound?

  • Purity Analysis : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as seen in related bromo-nitro derivatives .
  • Structural Confirmation : Single-crystal X-ray diffraction resolves molecular conformation, as applied to hydrazide derivatives of similar halogenated aromatics .

Q. What safety protocols are recommended for handling halogenated nitroaromatics?

While specific data for this compound is limited, analogs like 1-bromo-3-chlorobenzene require:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use of fume hoods to avoid inhalation.
  • Storage : Inert conditions to prevent degradation . Refer to safety data sheets (SDS) for structurally related benzothiazoles for additional guidance .

Advanced Research Questions

Q. How do substituent electronic effects influence regioselectivity in nitration/bromination reactions?

  • The nitro group (-NO₂) is meta-directing, guiding electrophilic substitution to specific positions. For example, in 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene, bromination occurs at the activated para position relative to the nitro group .
  • Comparative studies with 4-Bromo-2-nitrobenzonitrile show that electron-withdrawing groups (e.g., -CN) further modulate reactivity, favoring specific substitution patterns .

Q. What methodologies resolve structural ambiguities in halogenated nitroaromatics?

  • X-ray Crystallography : Definitive structural assignments are achieved via single-crystal analysis, as demonstrated for N-acylhydrazone derivatives .
  • Spectroscopic Techniques : IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹), while mass spectrometry confirms molecular weight, as used for 5-Bromo-2-chlorobenzoic acid .

Q. How can contradictory data on synthetic yields or byproducts be addressed?

  • Iterative Optimization : Adjust catalysts (e.g., PVC loading in hydrogenation ) or reaction temperatures to suppress side reactions.
  • Data Triangulation : Combine qualitative methods (e.g., observation, secondary data) to cross-validate results, a practice adapted from social science research .

Q. What strategies improve regiochemical control in multi-step syntheses?

  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during bromination or nitration.
  • Directed Metalation : Use directing groups (e.g., sulfonic acid) to guide halogenation, as seen in the parent synthesis .

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